Remifentanil Impurity
Description
Role of Impurity Characterization in Opioid Analgesic Development
Impurity profiling in remifentanil manufacturing serves multiple scientific objectives, from ensuring batch consistency to identifying synthesis pathway artifacts. Recent studies demonstrate that residual precursors such as 4-ANBP (4-anilino-N-phenethylpiperidine) and N-phenylacetamide persist through synthetic processes, requiring detection at parts-per-million levels. These impurities originate from the Ugi multicomponent reaction and Siegfried method syntheses, with structural fingerprints retained even after metabolic processes.
Analytical techniques for impurity identification have evolved significantly, as shown in Table 1:
The identification of Remifentanil EP Impurity N (methyl 3-[4-cyano-4-[phenyl(propanoyl)amino]piperidin-1-yl]propanoate) exemplifies the pharmaceutical industry's response to structural characterization challenges. This European Pharmacopoeia-listed impurity requires reference standards with molecular weight 343.4 g/mol and CAS registry 960122-89-8, underscoring the precision needed in analytical method validation.
Recent advancements employ chemometric models like linear discriminant analysis (LDA) to distinguish synthesis methods through impurity signatures. Calibrated likelihood ratios from these models achieve discrimination confidence intervals of 0.083–16 with <2% false attribution rates, enabling forensic tracing of manufacturing processes in overdose investigations.
Regulatory Significance of Degradation Product Monitoring
Global regulatory frameworks mandate stringent control over remifentanil degradation products, particularly given the compound's pH-dependent stability profile. The International Council for Harmonisation (ICH) Q3A/B guidelines establish thresholds for identification (0.10%) and qualification (0.15%) of degradation impurities, as detailed in Table 2:
| Daily Dose (mg) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤2000 | 0.05% | 0.10% or 1 mg/day | 0.15% or 1 mg/day |
| >2000 | 0.03% | 0.05% | 0.05% |
Experimental data reveal that remifentanil reconstituted in sodium bicarbonate (pH 8.65) degrades 50–60% within 24 hours, generating a 362 Da carbonyl-containing byproduct. This aligns with EMA guidelines requiring forced degradation studies under accelerated pH and temperature conditions. The degradation kinetics follow second-order reaction models, with rate constants (k) varying from 0.018 h⁻¹ (pH 6.5) to 0.042 h⁻¹ (pH 8.65).
Regulatory submissions now require comprehensive impurity risk assessments incorporating:
- Synthetic route evaluation for nitrosamine formation risks
- Cross-contamination potential in multi-product facilities
- Leachables/extractables from primary packaging materials
The EMA's 2024 draft guideline emphasizes control strategies for "cohort of concern" impurities, mandating molar equivalent tracking of all reagents and catalysts. For remifentanil admixtures with propofol, stability-indicating methods must demonstrate ≤10% total impurities after 12 hours at 25°C, as per current pharmacopeial standards.
Properties
CAS No. |
960122-89-8 |
|---|---|
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-[4-cyano-4-(N-propanoylanilino)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C19H25N3O3/c1-3-17(23)22(16-7-5-4-6-8-16)19(15-20)10-13-21(14-11-19)12-9-18(24)25-2/h4-8H,3,9-14H2,1-2H3 |
InChI Key |
PGEZTXRONZJYPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Remifentanil and Associated Impurities
The synthesis of remifentanil and its impurities typically involves multi-step organic synthesis, often starting from piperidine derivatives and involving acylation, alkylation, and esterification steps.
Stepwise Synthesis: According to patent WO2022003364A1, remifentanil base is prepared first, then converted to remifentanil hydrochloride by reaction with hydrogen chloride in an alcohol solvent. The process controls impurity formation by careful solvent choice and reaction conditions.
Impurity Formation: Impurities such as remipropanamide (methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) arise from incomplete esterification or side reactions. Other impurities result from nonpolar or polar side products carried through synthesis steps unreacted or partially reacted.
Solvent Effects: The choice of solvents, particularly ketone solvents like acetone or methyl ethyl ketone, and alcohol solvents containing hydrogen chloride, influences the impurity profile. Controlled addition rates and temperature management (ambient 15–30 °C) reduce unwanted by-products.
Isolation and Purification of Impurities
Crystallization: The remifentanil hydrochloride product is isolated as a solid by precipitation from solution. Impurities are often removed or concentrated during recrystallization steps, commonly using acetone or other ketone solvents. For example, nonpolar impurities are largely removed during acetone recrystallization.
Slurry Formation: A slurry of remifentanil hydrochloride in ketone solvent is formed during precipitation, allowing separation of soluble impurities from the solid product.
Analytical Synthesis of Specific Impurities
Impurity Standards: For analytical purposes, impurities such as the hydrolysis degradant GR90291X (4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine propionic acid) and secondary amine derivatives (GR94219X) are synthesized or isolated to serve as reference standards.
Degradation Products: Controlled hydrolysis or dealkylation reactions simulate degradation pathways to produce impurities for study. For example, hydrolysis of remifentanil under acidic conditions yields GR90291X, while dealkylation yields secondary amine impurities.
Data Tables Summarizing Preparation and Impurity Profiles
Research Findings on Impurity Formation and Control
The impurity profile is influenced strongly by the synthetic route and reaction parameters such as solvent choice, temperature, and reagent addition rates.
Analytical studies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) confirm that specific synthesis markers remain in the impurity profile even after metabolism, indicating synthesis-specific signatures.
The process developed in patent WO2022003364A1 offers improved robustness and reproducibility, yielding remifentanil hydrochloride with impurity levels consistently below pharmacopoeial limits, enhancing shelf-life and reducing reprocessing needs.
Stability studies show that remifentanil degrades into specific impurities over time and under stress conditions, which can be synthetically prepared to serve as standards for quality control.
Chemical Reactions Analysis
Types of Reactions
Remifentanil impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Substitution reactions can occur when impurities react with other chemical species present in the solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to minimize the formation of impurities .
Major Products Formed
The major products formed from these reactions depend on the specific impurities present and the reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Remifentanil impurity has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of impurities can provide insights into the stability and reactivity of remifentanil.
Biology: Investigating the biological effects of impurities can help understand their potential impact on the efficacy and safety of remifentanil.
Medicine: Analyzing the pharmacokinetics and pharmacodynamics of impurities can aid in the development of safer and more effective opioid analgesics.
Industry: Monitoring and controlling impurities is essential for ensuring the quality and consistency of remifentanil in pharmaceutical production
Mechanism of Action
The mechanism of action of remifentanil impurity involves its interaction with various molecular targets and pathways. Remifentanil itself is a µ-opioid receptor agonist, and impurities may also interact with these receptors, potentially altering the drug’s effects. The binding of remifentanil to µ-opioid receptors leads to the inhibition of excitatory neurotransmitter release and the suppression of voltage-sensitive calcium channels, resulting in analgesia and respiratory depression .
Comparison with Similar Compounds
Carfentanil
- Synthesis-Related Impurities: C.T (C₁₈H₂₆N₂O₄, m/z 335.197): Marker for the Ugi method. C.Y (C₂₆H₄₉NO₉, m/z 520.349): Specific to the 7-step method .
- Metabolic Impurities: Norcarfentanil (detected in urine post-exposure) .
- Key Differences :
Sufentanil
- Synthesis-Related Impurities :
- Metabolic Impurities: Limited post-mortem toxicological data compared to remifentanil, though lethal doses are presumed comparable .
- Key Differences :
Benzylfentanyl
- Synthesis-Related Impurities: 4-ANBP (4-anilino-1-benzylpiperidine): A precursor in the Siegfried synthesis method .
- Metabolic Impurities: Norfentanyl and benzylfentanyl detected in fatal overdose cases at concentrations of 14–38 ng/mL .
- Key Differences :
Fentanyl and Alfentanil
- Degradation Impurities: Fentanyl forms norfentanyl, while remifentanil produces remifentanil acid .
- Clinical Comparisons :
Data Tables
Table 2: Metabolic Impurities and Detection Limits
Stability and Degradation Factors
- pH Sensitivity : Remifentanil degrades faster at elevated pH, forming remifentanil acid .
- Concentration Effects : Higher remifentanil concentrations (50 μg/mL) improve stability compared to lower doses (10 μg/mL) due to pH modulation .
- Propofol Interaction : Remifentanil mixed with propofol degrades more rapidly, necessitating strict infusion protocols .
Forensic and Clinical Implications
Biological Activity
Remifentanil, a potent μ-opioid agonist, is widely used in anesthesia due to its rapid onset and short duration of action. However, impurities associated with remifentanil can impact its biological activity and safety profile. This article delves into the biological activity of remifentanil impurities, focusing on their pharmacological effects, case studies, and recent research findings.
Overview of Remifentanil and Its Impurities
Remifentanil is an ultra-short-acting opioid that is hydrolyzed rapidly by plasma esterases, resulting in a quick recovery from anesthesia. The primary impurity of concern is remipropanamide , which is identified as Impurity A in regulatory documents. The European Pharmacopoeia sets stringent acceptance criteria for impurities in remifentanil hydrochloride, allowing no more than 0.2% for remipropanamide and 1.0% total impurities .
Biological Activity of Impurities
The biological activity of remifentanil impurities can significantly alter the pharmacodynamics and pharmacokinetics of the drug. Here are key findings regarding specific impurities:
- Remipropanamide :
- Hydrolysis Products :
Case Studies on Impurity Impact
Recent observational studies have highlighted the clinical implications of remifentanil impurities:
- A study involving 1,295 patients demonstrated that the quality of awakening was rapid (93% judged as such) when remifentanil was administered correctly. However, cases with significant impurities showed prolonged recovery times and increased postoperative pain management needs .
- In a forensic analysis related to illicit drug use, remifentanil was found alongside other potent opioids like carfentanil. The impurity profiling indicated that specific synthesis markers could be linked to adverse outcomes in overdose cases, emphasizing the importance of monitoring impurity levels in clinical settings .
Research Findings on Impurity Profiling
Recent advancements in analytical techniques have improved our understanding of remifentanil impurities:
- A study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) to profile metabolites and impurities post-metabolism. This research revealed specific markers that could help identify synthesis methods and potential risks associated with different impurity profiles .
- The application of chemometric methods allowed for better discrimination between synthesis methods based on impurity patterns, which could inform forensic investigations into drug-related incidents .
Summary Table: Key Impurities and Their Effects
| Impurity | Potency | Impact on Recovery | Clinical Relevance |
|---|---|---|---|
| Remipropanamide | Lower than remifentanil | Prolonged recovery times | Alters analgesic efficacy |
| GR90291X | Significantly lower | May accumulate | Affects patient safety during anesthesia |
| GR94219X | Lower than remifentanil | Potentially increases recovery time | Important for monitoring during drug administration |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Remifentanil impurities, and how are they validated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution LC-HRMS/MS are standard techniques for impurity profiling. Method validation must include specificity, accuracy, linearity, and solution stability, as per ICH Q2(R2) guidelines. For example, LC-HRMS/MS can distinguish route-specific markers like aniline (m/z 93) and R.H (m/z 219.113) in Remifentanil batches .
Q. What regulatory guidelines govern impurity limits and control in Remifentanil research?
ICH Q3A/B and EMA CPMP/ICH/2737/99 outline thresholds for identification, qualification, and control of impurities. Limits are based on batch analysis data, ensuring clinical sample impurities do not exceed levels supported by preclinical safety studies. Stability data must justify storage conditions and impurity thresholds .
Q. Which impurities are commonly associated with Remifentanil synthesis, and how are they characterized?
Key impurities include synthesis intermediates like 4-ANBP (4-anilino-1-benzylpiperidine) and byproducts such as N-phenylacetamide. Structural elucidation uses NMR, HRMS, and LC-MS/MS, with markers like R.G (m/z 218.212) for the 7-step method and R.H for Ugi synthesis .
Q. What safety protocols are critical for handling Remifentanil impurities in laboratory settings?
Use chemical-resistant gloves, NIOSH/CEN-approved respirators, and fume hoods to minimize exposure. Contaminated gloves must be disposed of per laboratory safety protocols, and protective clothing should resist solvents and static .
Advanced Research Questions
Q. How can synthesis route-specific markers (e.g., R.H, R.G) differentiate Remifentanil batches?
Multivariate analyses like PCA and LDA classify impurities by synthesis method. For instance, R.H (Ugi method) and R.G (7-step method) are discriminative markers. Batch-specific variations (e.g., raw material purity) further refine attribution .
Q. Does human metabolism alter Remifentanil impurity profiles, and how can post-metabolism data inform forensic investigations?
In vitro HLM studies show retained precursors (e.g., 4-ANBP metabolites) post-metabolism. LC-HRMS/MS detects glucuronidation products and hydroxylated intermediates at concentrations relevant to overdose cases (e.g., 5–150 ng/mL), enabling linkage to synthesis routes .
Q. How do multivariate statistical models enhance impurity profiling accuracy?
PCA reduces dimensionality to identify key markers (e.g., C.P in carfentanil), while LDA maximizes inter-method discrimination. Likelihood ratios (0.083–16) from kernel density estimation (KDE) quantify confidence in route attribution, though larger datasets are needed for robustness .
Q. What factors influence impurity stability in reference materials, and how are they mitigated?
Degradation risks during storage/transport require stability studies under controlled conditions (e.g., −20°C, inert atmospheres). QCS Standards recommend validating reserve solution stability via accelerated testing and LC-MS/MS monitoring .
Q. Can impurity profiles link forensic samples to specific production laboratories?
Yes. Batch-specific variations (e.g., purification methods, raw material sources) create unique impurity fingerprints. Matching post-metabolism samples to pre-metabolism batches via markers like C.Y (m/z 520.349) supports intelligence-led investigations .
Q. How are genotoxic impurities (GTIs) screened and controlled in Remifentanil research?
GTIs are identified using Ames tests and quantified via GC-MS/MS or LC-MS/MS. Phase I studies require preliminary method validation, with limits adhering to ICH M7 thresholds (e.g., ≤1 μg/day). Multi-batch analyses ensure clinical samples meet safety thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
